molecular formula C9H6BrNO4 B11780398 2-((5-Bromobenzo[d]isoxazol-3-yl)oxy)acetic acid

2-((5-Bromobenzo[d]isoxazol-3-yl)oxy)acetic acid

Cat. No.: B11780398
M. Wt: 272.05 g/mol
InChI Key: FILAUJNJVWSASY-UHFFFAOYSA-N
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Description

2-((5-Bromobenzo[d]isoxazol-3-yl)oxy)acetic acid is a brominated benzisoxazole derivative with an acetic acid moiety linked via an ether oxygen at the 3-position of the heterocyclic ring. Its molecular formula is C₉H₇BrNO₄, and its structure features a benzo[d]isoxazole core substituted with a bromine atom at position 5 and a -(OCH₂COOH) group at position 3.

Properties

Molecular Formula

C9H6BrNO4

Molecular Weight

272.05 g/mol

IUPAC Name

2-[(5-bromo-1,2-benzoxazol-3-yl)oxy]acetic acid

InChI

InChI=1S/C9H6BrNO4/c10-5-1-2-7-6(3-5)9(11-15-7)14-4-8(12)13/h1-3H,4H2,(H,12,13)

InChI Key

FILAUJNJVWSASY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NO2)OCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Bromobenzo[d]isoxazol-3-yl)oxy)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cycloaddition and bromination steps, and efficient purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((5-Bromobenzo[d]isoxazol-3-yl)oxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of amine or thiol derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Mechanism of Action

The mechanism of action of 2-((5-Bromobenzo[d]isoxazol-3-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences between 2-((5-Bromobenzo[d]isoxazol-3-yl)oxy)acetic acid and its analogs:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Notes Reference
This compound Br (5), O-linked acetic acid C₉H₇BrNO₄ 273 High lipophilicity due to Br; ether linkage may enhance flexibility
2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid CH₃ (5) C₁₀H₉NO₃ 191 Methyl group increases hydrophobicity; direct acetic acid linkage
2-((7-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid CH₃ (7), O-linked C₁₀H₉NO₄ 207.18 Methyl at position 7 may alter steric interactions
2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid Cl (5) C₉H₆ClNO₃ 211.5 Chloro substituent offers moderate electron-withdrawing effects
2-(Benzo[d]isoxazol-3-yl)acetic acid (KM10833) None C₉H₇NO₃ 177 Fragment binder to PaFPPS; no inhibitory activity at 10 mM
2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid Oxo, thiazole ring C₉H₇NO₃S 209 Sulfur atom enhances antimicrobial activity
Key Observations:
  • Substituent Effects : Bromine (Br) increases molecular weight and lipophilicity compared to chloro (Cl) or methyl (CH₃) groups. The ether linkage in the target compound introduces conformational flexibility absent in directly linked analogs (e.g., 2-(5-methylbenzo[d]isoxazol-3-yl)acetic acid) .
  • Biological Implications : Sulfur-containing analogs (e.g., benzothiazolone derivatives) exhibit stronger antimicrobial activity, suggesting heterocycle composition critically impacts bioactivity .
Enzyme Binding and Inhibition
  • This highlights the need for stronger substituent interactions for inhibitory activity .
  • Hypothetical Target Compound Activity : The bromo substituent in this compound may improve binding via hydrophobic interactions, but this remains untested in the provided evidence.
Antimicrobial Potential
  • Benzothiazolone Analogs: 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid and its derivatives show notable antibacterial and antifungal activity, attributed to the thiazole ring’s electron-rich sulfur atom .
  • Benzisoxazole vs. Benzothiazole : The substitution of oxygen (isoxazole) for sulfur (thiazole) alters electronic distribution and may reduce antimicrobial efficacy in benzisoxazoles unless compensated by bulky substituents like bromine .

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